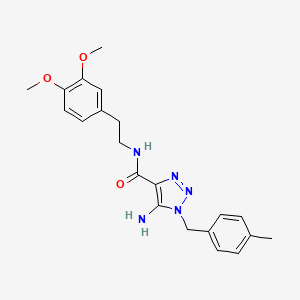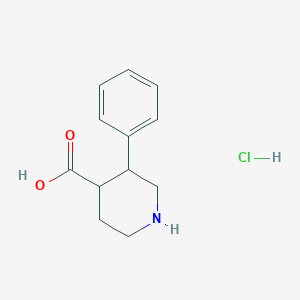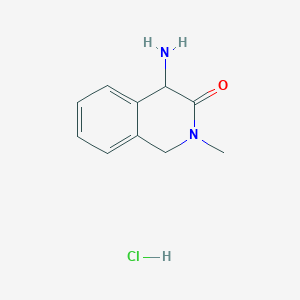![molecular formula C18H20N4O3 B2633216 6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946305-25-5](/img/structure/B2633216.png)
6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects including antiviral, anticancer, antioxidant, and antimicrobial activity . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
The molecular structure of this compound and similar ones can be characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including compounds structurally similar to the chemical , has been a subject of considerable interest. These compounds are synthesized through various chemical reactions, such as novel reactions of 5-cyano-1,3-dimethyluracil with carbon nucleophiles, leading to the preparation of certain pyrido[2,3-d]pyrimidines. These reactions facilitate the facile preparation of derivatives in high yields under specific conditions, showcasing the versatility of pyrido[2,3-d]pyrimidine scaffolds in synthetic chemistry (Su & Watanabe, 1984).
Molecular Structures and Crystallography
The study of molecular and crystal structures of pyrido[2,3-d]pyrimidine derivatives reveals significant insights into their chemical behavior and potential applications. For instance, investigations into the crystal structures of various 7-aryl-substituted pyrido[2,3-d]pyrimidines have demonstrated different molecular configurations and interactions, such as hydrogen bonding and π-π stacking interactions, which could influence their chemical reactivity and biological activity (Trilleras et al., 2009).
Pharmacological Applications
Some pyrido[2,3-d]pyrimidine derivatives have been evaluated for their pharmacological potential, including antiviral activities against Hepatitis B Virus (HBV). These studies have identified compounds with moderate to high antiviral activities, highlighting the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives in treating viral infections (El‐Sayed et al., 2009).
Advanced Materials and Optical Applications
Research into the nonlinear optical (NLO) properties of pyrimidine-based bis-uracil derivatives, which share a similar pyrimidine core with the compound , has demonstrated their potential as efficient candidates for NLO device fabrications. These studies provide a basis for exploring the utility of pyrido[2,3-d]pyrimidine derivatives in the development of materials with significant NLO properties (Mohan et al., 2020).
Wirkmechanismus
The mechanism of action of similar compounds was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-ethyl-5-(2-methoxyanilino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-5-11-10-19-16-14(17(23)22(3)18(24)21(16)2)15(11)20-12-8-6-7-9-13(12)25-4/h6-10H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQLWGTKBVALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1NC3=CC=CC=C3OC)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-5-((2-methoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2633138.png)
![7-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2633140.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-isopropylphenyl)acetamide](/img/structure/B2633141.png)

![7-butyl-8-[(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2633144.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2633145.png)
![N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2633146.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2633148.png)


![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2633153.png)

![N-[(3-amino-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B2633155.png)